molecular formula C10H11FN2O3 B2559950 N'-(3-fluorophenyl)-N-(2-hydroxyethyl)oxamide CAS No. 404023-20-7

N'-(3-fluorophenyl)-N-(2-hydroxyethyl)oxamide

Cat. No. B2559950
CAS RN: 404023-20-7
M. Wt: 226.207
InChI Key: WINQOJHJURQTBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-fluorophenyl)-N-(2-hydroxyethyl)oxamide, commonly known as FPH1, is a chemical compound that has gained attention in scientific research due to its potential as a valuable tool for studying the biological functions of PHD (prolyl hydroxylase domain) proteins. PHD proteins play a crucial role in the regulation of the hypoxia-inducible factor (HIF) pathway, which is involved in various physiological processes, including angiogenesis, erythropoiesis, and metabolism.

Scientific Research Applications

Discovery and Enzyme Inhibition

N'-(3-fluorophenyl)-N-(2-hydroxyethyl)oxamide derivatives have been identified as potent and selective inhibitors for the Met kinase superfamily, with significant implications in cancer research. The selective inhibition of Met kinase by these compounds has demonstrated complete tumor stasis in Met-dependent human gastric carcinoma models, highlighting their potential as therapeutic agents in cancer treatment (Schroeder et al., 2009).

Fluorescent “Off−On” Behavior

Research on oxamide derivatives has led to the discovery of new fluorophores that exhibit an "off-on" fluorescence characteristic upon complexation with metal ions. This property is derived from controlling the twisted intramolecular charge transfer (TICT) relaxation process, indicating potential applications in sensing and imaging technologies (Morozumi et al., 2001).

Intramolecular Hydrogen Bonding

The study of oxamide derivatives has also revealed the presence of intramolecular three-center hydrogen bonding, which stabilizes their structure. This finding provides insights into the molecular design principles that can influence the stability and reactivity of similar compounds (Martínez-Martínez et al., 1998).

Anticancer Activity and Molecular Docking

Dicopper(II) complexes bridged by asymmetric N,N′-bis(substituted)oxamide ligands have been synthesized and shown to exhibit in vitro anticancer activity. These studies also include molecular docking to understand the interactions between these complexes and biomolecules, further emphasizing the role of N'-(3-fluorophenyl)-N-(2-hydroxyethyl)oxamide derivatives in the development of new anticancer agents (Zheng et al., 2015).

Electrocatalytic Reactions

N-Oxyl compounds, related to N'-(3-fluorophenyl)-N-(2-hydroxyethyl)oxamide through their functional groups and electronic properties, have been utilized as catalysts in electrocatalytic reactions. These compounds facilitate the selective oxidation of organic molecules, offering a sustainable approach to various chemical syntheses (Nutting et al., 2018).

properties

IUPAC Name

N'-(3-fluorophenyl)-N-(2-hydroxyethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O3/c11-7-2-1-3-8(6-7)13-10(16)9(15)12-4-5-14/h1-3,6,14H,4-5H2,(H,12,15)(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WINQOJHJURQTBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)C(=O)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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